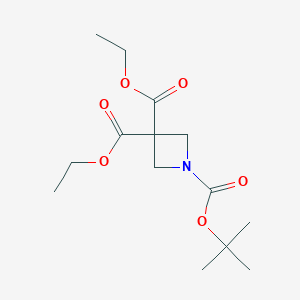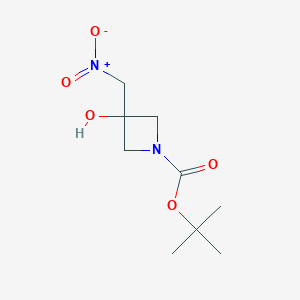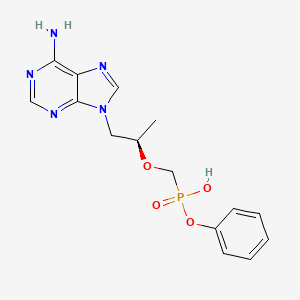![molecular formula C15H15N3S B1526411 N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine CAS No. 1182913-84-3](/img/structure/B1526411.png)
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine (NMBT) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its effects on biochemical and physiological processes. NMBT has been found to have unique properties that make it an attractive option for laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine and its derivatives have demonstrated significant antitumor activities. The mechanism of action, while not fully elucidated, is believed to involve metabolic transformations that are crucial for their anticancer effects. These compounds exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cancers. Metabolism plays a key role in the antitumor efficacy of these compounds, with specific derivatives undergoing metabolic transformations, such as N-acetylation and oxidation, which impact their chemotherapeutic effects (Chua et al., 1999). Further, amino acid prodrugs of these benzothiazoles have been developed to improve water solubility and bioavailability, showing promising preclinical efficacy with manageable toxic side effects (Bradshaw et al., 2002).
Mechanistic Insights and Drug Development
Research has focused on understanding the metabolism and mechanism of action of these compounds. Studies suggest that the antitumor properties may be linked to the induction and biotransformation by cytochrome P450 1A1, leading to the generation of reactive metabolites that could be responsible for the selective cytotoxicity against tumor cells. This understanding has been pivotal in advancing these compounds in drug development, including the progression of specific derivatives to clinical trials (Hutchinson et al., 2002).
Chemical Synthesis and Modification
The chemical synthesis and modification of these benzothiazole derivatives have been explored to enhance their antitumor activity and pharmacokinetic properties. This includes the development of water-soluble prodrugs, which have shown to retain the antitumor efficacy of the parent compounds while improving their solubility and stability for potential clinical application (Bradshaw et al., 2002).
Broader Applications and Future Directions
Beyond antitumor activity, research into these compounds has expanded into other areas, such as the development of fluorescent and colorimetric probes for pH sensing, highlighting the versatility of benzothiazole derivatives in scientific research. These advancements underscore the potential for broader applications in biotechnology and materials science (Diana et al., 2020).
Eigenschaften
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-18(10-11-6-2-3-7-12(11)16)15-17-13-8-4-5-9-14(13)19-15/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAHWKSJAJVUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1N)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)











![2-(4-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1526350.png)
![6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one](/img/structure/B1526351.png)